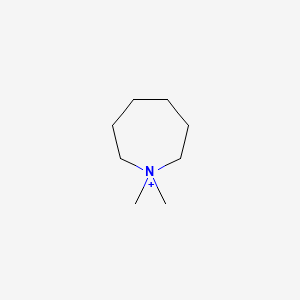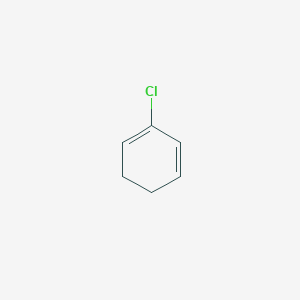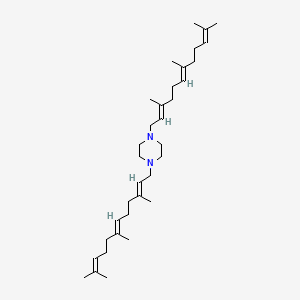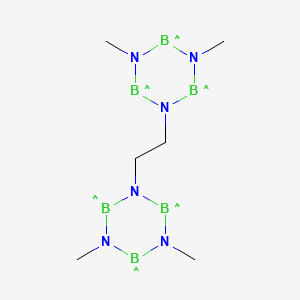
1H-Azepinium, hexahydro-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepinium, hexahydro-1,1-dimethyl- is a chemical compound with the molecular formula C8H18N+ It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Azepinium, hexahydro-1,1-dimethyl- typically involves the reaction of hexahydroazepine with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methylation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Chemical Reactions Analysis
1H-Azepinium, hexahydro-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of various addition products
Scientific Research Applications
1H-Azepinium, hexahydro-1,1-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1H-Azepinium, hexahydro-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Azepinium, hexahydro-1,1-dimethyl- can be compared with other similar compounds, such as:
1H-Azepin-1-amine, hexahydro-: This compound has a similar azepine structure but lacks the dimethyl substitution.
Hexahydro-1H-azepin-1-amine: Another similar compound with a hexahydroazepine core but different functional groups.
1-Aminohexahydroazepine: Similar in structure but with an amino group instead of the dimethyl substitution
Properties
CAS No. |
54627-86-0 |
|---|---|
Molecular Formula |
C8H18N+ |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1,1-dimethylazepan-1-ium |
InChI |
InChI=1S/C8H18N/c1-9(2)7-5-3-4-6-8-9/h3-8H2,1-2H3/q+1 |
InChI Key |
DTAFFHPSEGEQRY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)



![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
